

A Technical Guide to the Chemical Properties of Diacetone-D-glucose

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Compound of Interest

Compound Name: *Diacetone-D-glucose*

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Introduction

Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose, is a versatile and commercially significant derivative of D-glucose.^{[1][2]} Its unique structural features, wherein two isopropylidene groups protect four of the five hydroxyl groups of glucose, render the C3 hydroxyl group readily available for a variety of chemical modifications.^{[1][3]} This attribute makes it a crucial building block and intermediate in the synthesis of a wide array of organic compounds, including rare sugars, modified nucleosides, and other biologically active molecules.^{[4][5]} This technical guide provides a comprehensive overview of the chemical properties of **Diacetone-D-glucose**, detailed experimental protocols, and logical workflows to support its application in research and development.

Chemical and Physical Properties

Diacetone-D-glucose is a white to off-white crystalline powder.^{[1][6][7]} It is stable under normal laboratory conditions and can be stored at room temperature, protected from light.^{[3][8]} Key quantitative properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₂ H ₂₀ O ₆	[6][9][10]
Molecular Weight	260.28 g/mol	[6][9][10]
Melting Point	107-113 °C	[6][11]
Specific Optical Rotation ([α] _D ²⁰)	-17° to -19° (c=2, H ₂ O)	[6][11]
	-11.5° ± 1° (c=5, EtOH)	
Solubility	Slightly soluble in water. The solubility in H ₂ O at 17.5°C is 4.3%. [4][12] Soluble in 7 volumes of H ₂ O at its boiling point. [4] It is also soluble in chloroform and methanol. [12]	[4][12]
Density	1.214 g/cm ³	[11]
Flash Point	173.2 °C	[11]
Assay	≥98%	[6][7]

Reactivity and Stability

Diacetone-D-glucose is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which selectively removes the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose). [13] The compound is incompatible with strong oxidizing agents. [8] Its primary utility in chemical synthesis stems from the reactivity of the unprotected hydroxyl group at the C3 position, which can undergo a variety of reactions such as oxidation, esterification, and etherification. [1][3]

Experimental Protocols

Synthesis of Diacetone-D-glucose from D-glucose

The synthesis of **Diacetone-D-glucose** typically involves the acid-catalyzed reaction of D-glucose with acetone. [13]

Materials:

- D-glucose
- Anhydrous acetone
- Concentrated sulfuric acid or another Lewis acid catalyst (e.g., boron trifluoride etherate)[14]
- Anhydrous copper(II) sulfate (optional, as a drying agent)[13]
- Sodium bicarbonate solution
- Dichloromethane or other suitable organic solvent for extraction
- Cyclohexane or petroleum ether for recrystallization

Procedure:

- Suspend D-glucose in a significant excess of anhydrous acetone in a reaction vessel equipped with a stirrer.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.[13]
- Continue stirring at room temperature for several hours (typically 6-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
- Upon completion, neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Filter the mixture to remove any inorganic salts.
- Evaporate the acetone under reduced pressure to obtain a crude syrup.
- Extract the product from the aqueous residue using an organic solvent like dichloromethane. [15]

- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
- Purify the crude **Diacetone-D-glucose** by recrystallization from a suitable solvent system such as cyclohexane or petroleum ether to obtain white, needle-like crystals.^{[4][14]}

Determination of Specific Optical Rotation

Materials:

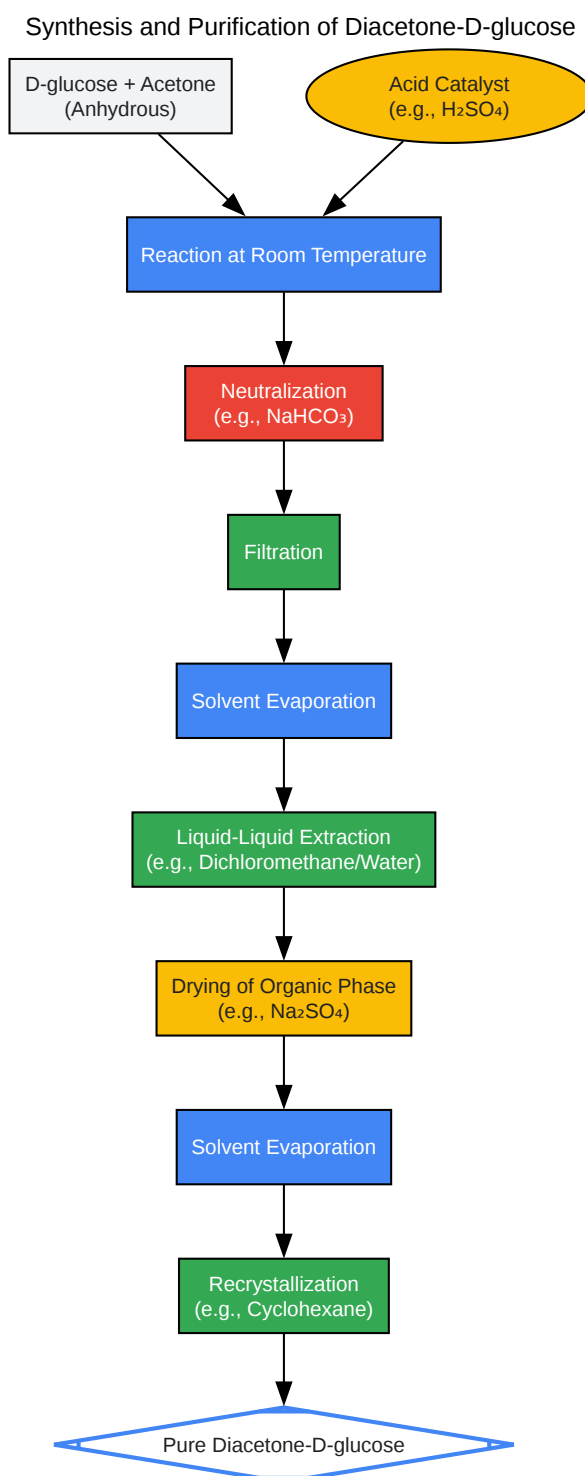
- **Diacetone-D-glucose**
- Volumetric flask (e.g., 10 mL)
- Polarimeter
- Solvent (e.g., deionized water or ethanol)

Procedure:

- Accurately weigh a specific amount of **Diacetone-D-glucose** (e.g., 200 mg for a 2% solution in water).
- Dissolve the sample in the chosen solvent in a volumetric flask and dilute to the mark.
- Ensure the solution is homogeneous and free of air bubbles.
- Fill the polarimeter cell with the solution, ensuring no air bubbles are trapped in the light path.
- Measure the optical rotation of the solution at a specified wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20°C).
- Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Logical Relationships and Workflows

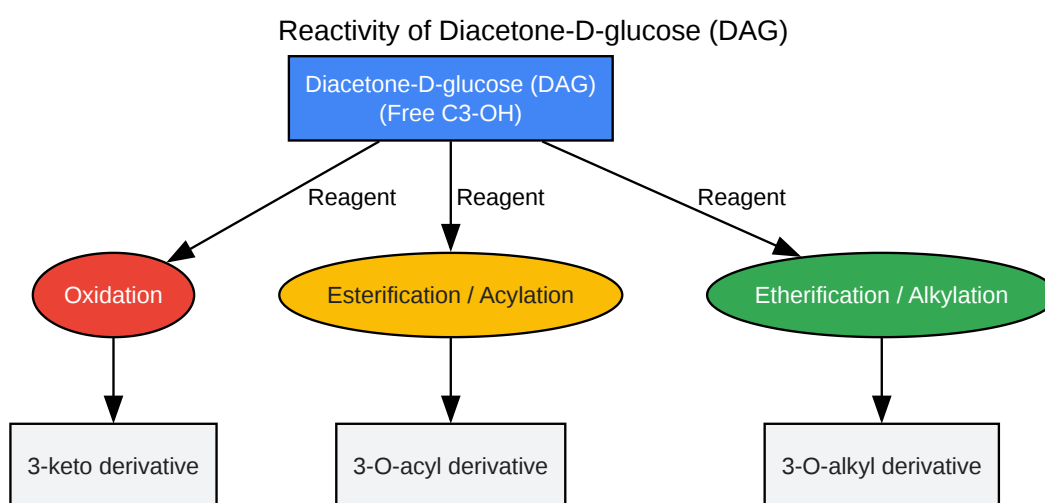
The synthesis and purification of **Diacetone-D-glucose** can be represented as a clear workflow, highlighting the key stages from starting materials to the final pure product.



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Caption: A workflow diagram illustrating the key steps in the synthesis and purification of **Diacetone-D-glucose**.

The primary utility of **Diacetone-D-glucose** in synthetic chemistry is as a precursor for modifications at the C3 position. A logical diagram can illustrate this relationship.



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Caption: A diagram showing the main reaction pathways involving the C3 hydroxyl group of **Diacetone-D-glucose**.

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